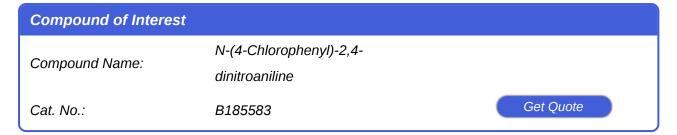


Spectral Data Comparison: N-(4-Chlorophenyl)-2,4-dinitroaniline and Alternatives

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This guide provides a comparative analysis of the spectral data for **N-(4-Chlorophenyl)-2,4-dinitroaniline** against a key alternative, 2,4-dinitroaniline. Due to the limited availability of public domain experimental spectral data for **N-(4-Chlorophenyl)-2,4-dinitroaniline**, this document presents expected spectral characteristics derived from its structure and comparison with related compounds. All data is presented to aid researchers, scientists, and drug development professionals in their analytical and comparative studies.

Spectral Data Summary

The following table summarizes the expected spectral data for **N-(4-Chlorophenyl)-2,4-dinitroaniline** alongside the experimental data for 2,4-dinitroaniline. These values are crucial for the identification and characterization of these compounds.



Spectral Data	N-(4-Chlorophenyl)-2,4- dinitroaniline (Expected)	2,4-Dinitroaniline (Experimental)
¹H NMR (δ, ppm)	Signals for dinitroaniline and chlorophenyl protons	Multiple signals observed[1]
IR (cm ⁻¹)	N-H, Ar-NO ₂ , C-Cl, C=C, C-H stretching and bending	N-H, Ar-NO ₂ , C=C, C-H vibrations[2]
UV-Vis (λmax, nm)	Expected absorption maxima in the UV-Visible range	~346 nm[3]
Mass Spectrometry (m/z)	Expected molecular ion peak at ~293.02 (for C ₁₂ H ₈ ³⁵ ClN ₃ O ₄)	Molecular ion peak at 183.12[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are standardized and can be adapted for various laboratory settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational frequencies of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a UV-grade solvent, such as ethanol or methanol, and placed in a 1 cm quartz cuvette. The spectra are scanned over a wavelength range of 200-800 nm to determine the absorption maxima (λ max).



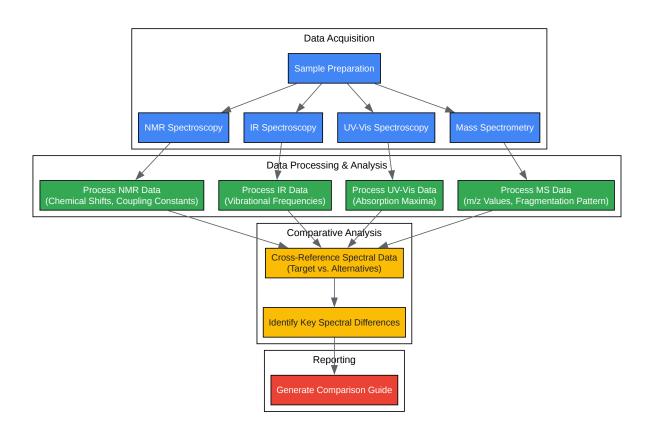
Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and comparative analysis of spectral data.





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Workflow for Spectral Data Acquisition and Comparative Analysis.

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References

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- 2. 2,4-Dinitroaniline(97-02-9) IR Spectrum [chemicalbook.com]
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